1,4-Bis(dimethylchlorosilyl)benzene

Catalog No.
S1511277
CAS No.
1078-97-3
M.F
C10H16Cl2Si2
M. Wt
263.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(dimethylchlorosilyl)benzene

CAS Number

1078-97-3

Product Name

1,4-Bis(dimethylchlorosilyl)benzene

IUPAC Name

chloro-[4-[chloro(dimethyl)silyl]phenyl]-dimethylsilane

Molecular Formula

C10H16Cl2Si2

Molecular Weight

263.31 g/mol

InChI

InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8H,1-4H3

InChI Key

COFLYCFUVHLITN-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)Cl)Cl

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)Cl)Cl

1,4-Bis(dimethylchlorosilyl)benzene is an organosilicon compound characterized by its unique structure, which features two dimethylchlorosilyl groups attached to a benzene ring. Its molecular formula is C₁₀H₁₈Cl₂Si₂, and it has a molecular weight of 194.42 g/mol. The compound is notable for its applications in various fields, including materials science and organic synthesis due to its ability to form siloxane networks and its reactivity with other organic compounds .

1,4-Bis(dimethylsilyl)benzene itself likely does not have a specific mechanism of action in biological systems. However, the presence of the dimethylsilyl groups can make the molecule a useful precursor for the synthesis of other organosilicon compounds with specific functionalities. These functionalities can then determine the mechanism of action in biological systems [].

  • Toxicity: Information not available. However, as with most organosilicon compounds, it is recommended to handle it with care and avoid inhalation or ingestion.
  • Flammability: Information not available. However, organic solvents used with this compound may be flammable.
  • Reactivity: May react with strong acids or bases. Keep away from moisture and air.
, primarily involving the substitution of the chlorine atoms. One significant reaction is ammonolysis, where the compound reacts with ammonia to produce heterocyclic compounds of lower molecular weight. The main products of this reaction are typically aminosilanes and other nitrogen-containing derivatives .

Additionally, it can undergo hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form siloxane polymers, which are useful in creating thermosetting materials with enhanced thermal stability .

Synthesis of 1,4-bis(dimethylchlorosilyl)benzene can be achieved through various methods:

  • Direct Reaction with Chlorodimethylsilane: This method involves reacting 1,4-dichlorobenzene with chlorodimethylsilane in the presence of sodium metal in a solvent like xylene at elevated temperatures (100-110°C). The reaction typically yields a high purity product after distillation .
  • Alternative Synthetic Routes: Other methods may involve different organosilicon precursors or catalytic systems that facilitate the formation of the desired compound through various coupling reactions .

1,4-Bis(dimethylchlorosilyl)benzene finds applications across several domains:

  • Polymer Science: It serves as a precursor for synthesizing siloxane-based polymers with enhanced thermal and oxidative stability.
  • Materials Engineering: The compound is utilized in creating advanced materials that require specific mechanical properties and thermal resistance.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of more complex organosilicon compounds used in various industrial applications .

Studies on the interactions of 1,4-bis(dimethylchlorosilyl)benzene with other compounds have shown that it can form stable siloxane networks when reacted with alcohols or amines. These interactions are crucial for developing new materials with tailored properties. The ability to modify the benzene ring through substitution reactions also allows for diverse functionalization possibilities .

Several compounds share structural similarities with 1,4-bis(dimethylchlorosilyl)benzene. Below is a comparison highlighting its uniqueness:

CompoundStructure DescriptionUnique Features
1,4-Bis(chlorodimethylsilyl)benzeneContains chlorodimethylsilyl groupsMore reactive due to chlorine atoms
1,4-Bis(trimethylsilyl)benzeneContains trimethylsilyl groupsHigher steric hindrance affecting reactivity
1,4-DimethylsilylbenzeneContains one dimethylsilyl groupSimpler structure; less versatile
1,4-Bis(phenyl)silaneContains phenyl groups instead of chlorosilyl groupsDifferent electronic properties due to aromaticity

The uniqueness of 1,4-bis(dimethylchlorosilyl)benzene lies in its combination of silicon functionality and aromatic stability, making it particularly useful for applications requiring both thermal stability and chemical reactivity .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1078-97-3

Wikipedia

Silane, 1,4-phenylenebis[chlorodimethyl-

General Manufacturing Information

Benzene, 1,4-bis(chlorodimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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